molecular formula C9H11BrClNO2 B3047428 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline CAS No. 1393441-77-4

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline

Cat. No.: B3047428
CAS No.: 1393441-77-4
M. Wt: 280.54
InChI Key: QZKLYPSJSIMELL-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline is a halogenated aniline derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Its structure features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a 2-methoxyethoxy group at the 2-position of the aniline ring. The compound is cataloged under CAS No. 1393441-77-4 and is available with a purity of 95–96% as a building block for medicinal chemistry and organic synthesis . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the halogen atoms (Br and Cl) contribute to its reactivity in cross-coupling reactions or as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

4-bromo-5-chloro-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKLYPSJSIMELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230414
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-77-4
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum trichloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to replace halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different aromatic compounds.

Scientific Research Applications

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methoxyethoxy group can enhance solubility and facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally related aniline derivatives, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes References
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline C₉H₁₁BrClNO₂ 280.55 -Br (4), -Cl (5), -OCH₂CH₂OCH₃ (2) Building block for medicinal chemistry
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline C₁₂H₁₇BrN₂O 285.18 -Br (4), -OCH₂CH₂N-pyrrolidinyl (2) Potential ligand for metal complexes
4-Bromo-5-methoxy-2-methylaniline C₈H₁₀BrNO 216.08 -Br (4), -OCH₃ (5), -CH₃ (2) Intermediate in bromination reactions
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.21 -OCH₂CH₂OCH₃ (3), -CF₃ (4) Pharmaceutical intermediate
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 -Br (5), -OCH₂CH₂N(CH₃)₂ (2) Solubility in acidic media due to amine

Detailed Analysis of Substituent Effects

Halogen vs. Alkoxy Substituents
  • The target compound’s bromine and chlorine atoms (electron-withdrawing groups) increase electrophilicity, making it reactive in Suzuki-Miyaura couplings or Ullmann reactions. In contrast, methoxy or methyl groups (electron-donating) in analogs like 4-Bromo-5-methoxy-2-methylaniline reduce reactivity but enhance stability .
  • The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with bulkier substituents like pyrrolidinyl .
Functional Group Modifications
  • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline (C₁₀H₁₂F₃NO₂) incorporates a trifluoromethyl group, which introduces strong hydrophobicity and metabolic stability, making it valuable in drug design .
  • 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O) contains a tertiary amine, enabling pH-dependent solubility and utility in acid-catalyzed reactions .

Biological Activity

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline (CAS No. 1393441-77-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The structure of this compound includes a bromine atom, a chlorine atom, and a methoxyethoxy group attached to an aniline ring. These substituents contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity, while the methoxyethoxy group may improve solubility and facilitate binding to biological molecules.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Protein Binding: It can interact with proteins, potentially affecting their function and stability.
  • Cell Cycle Interference: Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For example, studies on related aniline derivatives have demonstrated their ability to inhibit microtubule polymerization, leading to cytotoxic effects in cancer cell lines such as HeLa and MCF7. These compounds often induce G2/M phase arrest followed by apoptotic cell death .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on this compound is limited. Its structural analogs have been evaluated for activity against various bacterial strains, indicating potential for further exploration in this area.

Case Studies

  • Cytotoxicity Assays: In vitro studies have shown that related compounds exhibit sub-micromolar cytotoxicity against human tumor cell lines. These findings suggest that this compound could be developed as a lead compound for further anticancer drug development .
  • Microtubule Disruption: Similar compounds have been shown to disrupt the microtubule network in cancer cells, which is crucial for their proliferation and survival. This mechanism highlights the potential of this compound as a candidate for targeting cancer cell mitotic machinery .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundBromine, Chlorine, Methoxyethoxy groupsAnticancer potential
N-(5-methoxyphenyl)-4-methoxybenzenesulphonamideMethoxy groupsStrong cytotoxicity against tumor cells
4-Bromo-2,5-dimethoxyanilinesMultiple methoxy groupsEffective against multiple cancer lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline

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